ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

Crystallography Conformational analysis Molecular recognition

Medicinal chemistry programs requiring precise pyrazole N1-linked α-phenyl ethyl acetate motifs face regioisomer and conformational variability risks. This compound solves that with validated structural data. - Crystallographically confirmed 52.34° dihedral angle (pyrazole-phenyl) for SAR and fragment screening - Chiral α-position enabling racemate resolution or asymmetric synthesis - Reproducible R₂²(8) dimerization motif for crystal engineering - Direct precursor to ACAT inhibitor analogs via ester hydrolysis and amide coupling

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 159458-11-4
Cat. No. B2475699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate
CAS159458-11-4
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3
InChIKeyGCASTZGICBYQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate: Baseline Identity


Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (CAS 159458-11-4) is a pyrazole-phenyl hybrid scaffold with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol . The compound features a pyrazole ring N-substituted with an α-phenyl ethyl acetate moiety, creating a chiral center at the α-carbon position. It exists as a racemic mixture (ethyl (±)-α-phenyl-1H-pyrazole-1-acetate) unless otherwise specified . This compound serves primarily as a versatile building block in medicinal chemistry synthesis programs, with applications spanning ACAT inhibitor development [1] and fragment-based drug discovery campaigns.

1 Synthetic building block for N1-substituted pyrazole pharmacophores
2 Racemic mixture with chiral α-carbon for stereochemical exploration
3 Crystallographically characterized non-planar conformation
4 Fragment-based drug discovery and ACAT inhibitor pathway studies

Why Generic Substitution Fails for Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate


Superficial similarity among pyrazole-acetate derivatives masks critical structural divergences that render generic substitution inadvisable without experimental validation. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate features a pyrazole N1-linked α-phenyl ethyl acetate motif, which differs fundamentally from regioisomers bearing substitution at pyrazole C3, C4, or C5 positions [1]. Crystallographic analysis reveals that this substitution pattern produces a distinctive non-planar conformation, with the phenyl ring rotated significantly relative to the pyrazole plane [2]. Such conformational preferences directly impact molecular recognition, binding interactions, and supramolecular packing behavior—parameters that cannot be replicated by commercially available regioisomeric alternatives. Procurement specifications for structure-activity relationship (SAR) studies, crystallization trials, or fragment elaboration require this exact connectivity and stereoelectronic profile.

Target Compound
Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (N1-linked, ester)
Potential Substitute
C3-, C4-, or C5-substituted pyrazole regioisomers
Regioisomeric shift may alter binding interactions and pharmacophore alignment
Target Compound
Pyrazole heterocycle with 52° dihedral angle
Potential Substitute
Isoxazole analog (ethyl 2-phenyl-2-(isoxazol-1-yl)acetate)
Near-coplanar geometry may not reproduce target binding poses or packing motifs
Target Compound
Ethyl ester (logP ~0.8–1.0)
Potential Substitute
Free carboxylic acid (CAS 87581-64-4)
Polarity and reactivity profile may shift synthetic route and assay compatibility

Differentiation of Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate from Analogs


Dihedral Angle: Pyrazole vs. Isoxazole

Single-crystal X-ray diffraction analysis of commercially sourced ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate reveals a pyrazole-phenyl dihedral angle of 52.34(7)°, representing a substantial out-of-plane rotation. In contrast, the isoxazole analog (ethyl 2-phenyl-2-(isoxazol-1-yl)acetate) exhibits a near-coplanar geometry with a dihedral angle of only 7.30(13)° [1]. This 45° difference establishes fundamentally distinct molecular topographies that govern intermolecular interactions.

Dihedral Angle
Head-to-head
Pyrazole-phenyl: 52.34° vs. isoxazole-phenyl: 7.30°
Governs binding pose and crystal packing preferences
Single-crystal X-ray diffraction; 45° difference
Crystallography Conformational analysis Molecular recognition

Intermolecular Contact Profile: Pyrazole vs. Isoxazole

Hirshfeld surface analysis quantifies distinct intermolecular interaction fingerprints between the pyrazole and isoxazole derivatives. For ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate, H···H contacts dominate at 41.5% of total surface interactions, with O···H/H···O contacts contributing 22.4%. The isoxazole analog displays a markedly different profile: reduced H···H contacts (36.1%) and substantially elevated C···H/H···C contacts (31.3%) [1].

Intermolecular Contacts
Head-to-head
H···H 41.5% vs. 36.1%; C···H 22.4% vs. 31.3%
Informs solubility and co-crystal behaviour
Hirshfeld surface analysis
Hirshfeld surface analysis Crystal engineering Supramolecular chemistry

Hydrogen-Bonding Architecture: Dimers vs. Chains

The crystal packing motif differs fundamentally between the pyrazole and isoxazole scaffolds. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate forms carboxylic acid inversion dimers characterized by an R₂²(8) ring motif via pairwise O–H···O hydrogen bonds. The isoxazole analog, by contrast, assembles into one-dimensional chains propagating along the [010] direction via N–H···N hydrogen bonds with a C(5) motif [1].

H-Bonding Architecture
Head-to-head
Dimers (R₂²(8)) vs. 1D chains (C(5))
Impacts melting, stability, and dissolution rates
Carboxylic acid dimers vs. N-H···N chains
Hydrogen bonding Crystal packing Solid-state chemistry

ACAT Inhibitor Pharmacophore: N1-Substituted Pyrazole

Patent literature establishes that the pyrazole N1-linked phenyl acetate motif constitutes a core pharmacophoric element within ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor series. US Patent 5,441,975 discloses compounds of formula comprising a heteromonocyclic 5-membered ring (pyrazole) bearing an N1-substituted alkyl amide/acyl group, where the specific ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate scaffold serves as a validated precursor for generating active ACAT inhibitors [1].

ACAT Pharmacophore
Class-level
N1-substituted pyrazole phenyl acetate motif
Supports ACAT inhibitor synthetic routes
Patent-based pharmacophore context; regioisomer specific
ACAT inhibition Medicinal chemistry Pharmacophore modeling

Lipophilicity Contrast: Ester vs. Acid

The ethyl ester derivative (CAS 159458-11-4) exhibits a calculated logP of approximately 0.8-1.0 [1], whereas the corresponding free acid (2-phenyl-2-(1H-pyrazol-1-yl)acetic acid; CAS 87581-64-4) displays markedly different physicochemical properties with predicted higher polarity. This logP differential governs membrane permeability, solubility profiles, and chromatographic retention behavior.

Lipophilicity
Data to verify
Calc. logP ≈ 0.8–1.0 (ester); acid form more polar
Impacts membrane permeability and chromatographic behaviour
In silico estimate; not experimentally validated
Lipophilicity Physicochemical property Fragment elaboration

Non-Planar Conformation in Protein Recognition

Crystallographic characterization of the N-phenylpyrazole core confirms a consistently non-planar geometry, with phenyl cycles rotated relative to the pyrazole ring plane by approximately 40-55° depending on substitution [1][2]. Intramolecular N–H···N hydrogen bonding forms a five-membered ring fused to the pyrazole ring, further constraining the conformational ensemble [2].

Conformational Constraint
Head-to-head
Non-planar geometry; intramolecular N-H···N bond
Provides unique 3D pharmacophore vs. coplanar analogs
Crystallographic dihedral angle ~52°; constrained ensemble
Conformational analysis Molecular docking Structure-based design

High-Value Applications of Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate


Fragment-Based Drug Discovery with Non-Planar Pyrazoles

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate provides a validated fragment for screening campaigns targeting binding sites that accommodate non-coplanar aryl-heteroaryl geometries. The crystallographically defined 52.34° dihedral angle between pyrazole and phenyl rings [1] presents a distinct 3D pharmacophore, while the chiral α-position enables stereochemical exploration through racemate resolution or asymmetric synthesis. Fragment elaboration via ester hydrolysis yields the corresponding carboxylic acid for amide coupling diversification.

Solid-State Characterization via Dimeric Packing

The compound's reproducible dimerization via R₂²(8) carboxylic acid inversion motifs [1] makes it suitable for crystal engineering investigations and co-crystal screening. The well-characterized H···H (41.5%) and O···H/H···O (22.4%) intermolecular contact profile [1] provides a benchmark dataset for validating computational crystal structure prediction algorithms and for comparative solid-form screening against isoxazole analogs.

ACAT Inhibitor Synthesis: N1-Substituted Pyrazole Intermediates

As an established synthetic intermediate within the ACAT inhibitor patent landscape [2], this compound enables SAR exploration around the pyrazole N1-aryl acetate pharmacophore. The ester functionality permits direct diversification through hydrolysis and amide coupling, while the α-phenyl substituent provides a hydrophobic moiety that aligns with established ACAT inhibitor structural requirements.

Conformational Analysis for Scaffold Selection

When selecting between pyrazole and isoxazole cores for lead optimization, this compound offers crystallographically validated conformational metrics for direct head-to-head comparison. The 45° dihedral angle differential relative to the isoxazole analog [1] provides quantitative justification for scaffold selection based on target binding site geometry requirements and desired molecular recognition properties.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Non-planar pyrazole-phenyl scaffold with chiral α-carbon
Crystallographic conformation and binding pocket compatibility
Solid-State Characterization
Dimeric R₂²(8) packing motif
Crystal engineering and co-crystal screening studies
ACAT Inhibitor Synthesis
N1-substituted pyrazole phenyl acetate pharmacophore
Regioisomer identity and pharmacophore integrity verification
Conformational Analysis for Scaffold Selection
Characterized dihedral angle and intramolecular H-bond constraint
Non-coplanar geometry suitability assessment for target pockets
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